molecular formula C13H16N4O B11816941 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

Cat. No.: B11816941
M. Wt: 244.29 g/mol
InChI Key: NGBOLHCXGNMUHM-UHFFFAOYSA-N
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Description

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with methyl groups at positions 3 and 5, linked to a benzene ring through a methylene bridge, and further functionalized with a hydroxybenzenecarboximidamide group. The unique structure of this compound makes it a valuable subject for studies in coordination chemistry, catalysis, and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a base to facilitate the alkylation reaction . The reaction mixture is refluxed for several hours, followed by cooling to room temperature and subsequent purification steps to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the imidamide group.

    Substitution: Various substituted pyrazole and benzene derivatives.

Scientific Research Applications

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide involves its interaction with metal ions and biological targets. As a ligand, it can coordinate with metal ions to form stable complexes that exhibit catalytic activity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The specific molecular targets and pathways involved depend on the context of its application, such as catalysis or therapeutic use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a pyrazole ring, methylene bridge, and hydroxybenzenecarboximidamide group. This unique structure allows it to form stable metal complexes with distinct catalytic properties and potential biological activities, setting it apart from simpler analogs and related compounds.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C13H16N4O/c1-9-6-10(2)17(15-9)8-11-4-3-5-12(7-11)13(14)16-18/h3-7,18H,8H2,1-2H3,(H2,14,16)

InChI Key

NGBOLHCXGNMUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=NO)N)C

Origin of Product

United States

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